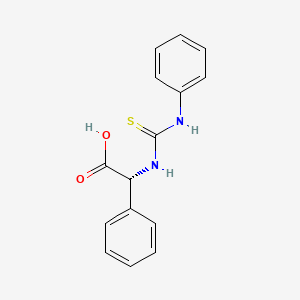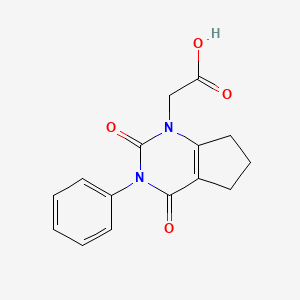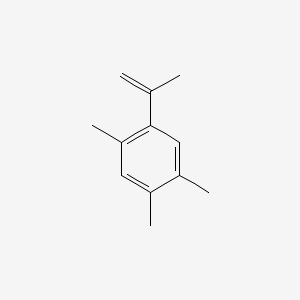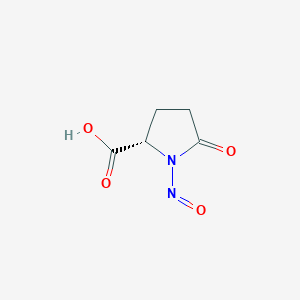
3-(2-Methylallyloxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylallyloxy)-1,2-propanediol is an organic compound with the molecular formula C7H14O3. It is a colorless, volatile liquid with a sweet, fruity odor. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylallyloxy)-1,2-propanediol typically involves the reaction of 2-methylallyl alcohol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the allylic carbon of 2-methylallyl alcohol, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylallyloxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylallyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylallyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylallyloxy)ethanol: Similar in structure but with a different hydroxyl group arrangement.
3-(2-Methylallyloxy)benzaldehyde: Contains an aromatic ring, making it structurally distinct.
Uniqueness
3-(2-Methylallyloxy)-1,2-propanediol is unique due to its specific hydroxyl group arrangement and the presence of an allyloxy group. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64049-44-1 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-(2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-10-5-7(9)3-8/h7-9H,1,3-5H2,2H3 |
InChI-Schlüssel |
HALWGCIWQTXDID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)





![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)

![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
